

# A cost-effectiveness analysis of Targinact compared to traditional opioids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Targinact |           |
| Cat. No.:            | B1245342  | Get Quote |

# Targinact vs. Traditional Opioids: A Cost-Effectiveness Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of **Targinact**® (prolonged-release oxycodone/naloxone) against traditional opioids for the management of severe pain, with a focus on opioid-induced constipation (OIC). The information presented is based on published clinical trials and economic evaluations, offering a comprehensive overview for research and development professionals.

## **Executive Summary**

**Targinact** is a combination product designed to provide analgesia through the systemic action of oxycodone, an opioid agonist, while mitigating opioid-induced constipation via the local action of naloxone, an opioid antagonist, in the gut.[1][2][3] Economic evaluations from various healthcare systems consistently demonstrate that while **Targinact** may have a higher acquisition cost compared to traditional opioids like prolonged-release (PR) oxycodone alone, it can be a cost-effective option. This is primarily due to improved quality of life and reduced costs associated with managing OIC.

#### **Quantitative Data Summary**



The following tables summarize the key quantitative findings from various cost-effectiveness analyses. These studies typically compare **Targinact** with PR oxycodone in patients with moderate-to-severe non-malignant pain and OIC.

Table 1: Incremental Cost-Effectiveness Ratios (ICERs) of Targinact vs. PR Oxycodone

| Study<br>(Country)             | Time Horizon | Incremental<br>Cost     | Incremental<br>QALYs Gained | ICER                             |
|--------------------------------|--------------|-------------------------|-----------------------------|----------------------------------|
| Dunlop et al.<br>(UK)[4]       | 301 days     | £159.68                 | 0.0273                      | £5,841.56 per<br>QALY            |
| NCPE (Ireland)<br>[5]          | 301 days     | -                       | ~0.0176 - 0.030             | €14,808 -<br>€18,607 per<br>QALY |
| Anonymous<br>(Canada)[6][7][8] | 1 Year       | Higher for<br>Targinact | Higher for<br>Targinact     | \$2,178 - \$7,732<br>per QALY    |

Table 2: Key Clinical and Economic Inputs from Selected Studies



| Parameter                | Dunlop et al. (UK)<br>[4]                                           | NCPE (Ireland)[5]                       | Anonymous<br>(Canada)[6][7]                                            |
|--------------------------|---------------------------------------------------------------------|-----------------------------------------|------------------------------------------------------------------------|
| Patient Population       | Moderate-to-severe<br>non-malignant pain<br>with OIC                | Severe non-malignant<br>pain            | Moderate-to-severe chronic pain (malignant and non-malignant) with OIC |
| Intervention             | Targinact<br>(Oxycodone/Naloxone<br>PR)                             | Targinact<br>(Oxycodone/Naloxone<br>PR) | Targinact<br>(Oxycodone/Naloxone<br>PR)                                |
| Comparator               | Oxycodone PR                                                        | Oxycodone PR                            | Oxycodone CR                                                           |
| Primary Efficacy Outcome | Bowel Function Index (BFI)                                          | Bowel Function Index (BFI)              | OIC rates                                                              |
| Utility Measure          | EQ-5D (mapped from SF-36)                                           | SF-6D (derived from SF-36)              | QALYs derived from OIC rates                                           |
| Cost Components          | Drug acquisition,<br>laxative use, other<br>OIC management<br>costs | Drug acquisition,<br>laxative use       | Drug acquisition, rescue laxatives, other OIC management costs         |

#### **Experimental Protocols**

The cost-effectiveness analyses are predominantly based on data from randomized controlled trials (RCTs). The general methodology of these pivotal trials is outlined below.

Study Design: Most studies were multicenter, randomized, double-blind, parallel-group controlled trials with a duration of 12 weeks.[9]

Patient Population: Patients included were typically adults with moderate-to-severe, chronic, non-malignant pain requiring long-term opioid therapy. A key inclusion criterion was the presence of opioid-induced constipation.

Intervention and Comparator: The intervention group received prolonged-release oxycodone/naloxone tablets (**Targinact**). The comparator group received prolonged-release



oxycodone tablets. Doses were titrated to achieve optimal pain control.

Primary and Secondary Outcome Measures:

- Primary Outcome: The most common primary endpoint was the change from baseline in the Bowel Function Index (BFI), a patient-reported outcome measuring the ease of defecation, feeling of incomplete evacuation, and personal judgment of constipation.[9]
- Secondary Outcomes: These often included pain intensity scores (e.g., Numeric Rating Scale), use of rescue medication for pain, laxative use, and quality of life assessments (e.g., SF-36).

## Signaling Pathways and Experimental Workflows Signaling Pathway of Targinact

The dual action of **Targinact** is dependent on the distinct sites of action of its components. Oxycodone exerts its analgesic effect centrally, while naloxone acts peripherally in the gastrointestinal tract.





Click to download full resolution via product page

Caption: Mechanism of Action of **Targinact**.

#### **Typical Clinical Trial Workflow**

The following diagram illustrates a typical patient flow in a randomized controlled trial comparing **Targinact** to a traditional opioid.



Click to download full resolution via product page

Caption: Patient Flow in a Comparative Clinical Trial.



#### Conclusion

The evidence suggests that **Targinact** is a clinically effective analgesic with a favorable side-effect profile concerning opioid-induced constipation.[10] Economic models indicate that despite higher drug acquisition costs, **Targinact** can be a cost-effective treatment option in patients with severe pain and OIC, primarily by improving quality of life and reducing the healthcare resource utilization associated with managing constipation.[4][6][7] However, the cost-effectiveness is sensitive to factors such as the price of the comparator opioid and the utility values assigned to different health states.[5] For drug development professionals, these findings highlight the value of developing therapies that address not only the primary condition but also significant treatment-related side effects, which can have a substantial impact on patient quality of life and overall healthcare costs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. Oxycodone/naloxone Wikipedia [en.wikipedia.org]
- 3. christie.nhs.uk [christie.nhs.uk]
- 4. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioid-Induced Constipation StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid-Induced Constipation: Pathophysiology, Clinical Consequences, and Management
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiology and management of opioid-induced constipation: a narrative review | Kobiałka | Palliative Medicine in Practice [journals.viamedica.pl]
- 9. magonlinelibrary.com [magonlinelibrary.com]



- 10. Oxycodone/naloxone in the management of patients with pain and opioid-induced bowel dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A cost-effectiveness analysis of Targinact compared to traditional opioids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245342#a-cost-effectiveness-analysis-of-targinact-compared-to-traditional-opioids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com